molecular formula C16H16N2OS B5650889 6-Ethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one

6-Ethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one

Cat. No.: B5650889
M. Wt: 284.4 g/mol
InChI Key: NCWZKWKNAVCIAT-UHFFFAOYSA-N
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Description

6-Ethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with an ethyl group at the 6th position and a phenylethyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the reactants to facilitate cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production. This would include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

6-Ethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can disrupt various biological pathways. For example, it may inhibit enzymes involved in DNA repair, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but differ in their substituents.

    Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings but exhibit similar biological activities.

Uniqueness

6-Ethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-ethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-2-13-10-14-15(20-13)17-11-18(16(14)19)9-8-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWZKWKNAVCIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN(C2=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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